5-Hydroxy-1H-indole-2-carbonitrile
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Overview
Description
5-Hydroxy-1H-indole-2-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the hydroxy and carbonitrile groups in this compound makes it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 5-Hydroxy-1H-indole-2-carbonitrile, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . For this compound, specific reaction conditions may include the use of methanesulfonic acid in methanol under reflux .
Industrial Production Methods
Industrial production of indole derivatives can involve various catalysts and reaction setups. For example, the use of L-proline, Amberlite IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt have been reported . These methods aim to optimize yield and purity while minimizing reaction time and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1H-indole-2-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonitrile group to an amine.
Substitution: Electrophilic substitution at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 5-oxo-1H-indole-2-carbonitrile, while reduction of the carbonitrile group can produce 5-hydroxy-1H-indole-2-amine .
Scientific Research Applications
5-Hydroxy-1H-indole-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1H-indole-2-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the carbonitrile group can act as an electrophile in nucleophilic addition reactions . These interactions can modulate biological activities, such as enzyme inhibition and receptor binding, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Hydroxy-1H-indole-2-carbonitrile include:
- 5-Fluoro-1H-indole-2-carbonitrile
- 5-Methoxy-1H-indole-2-carbonitrile
- 5-Chloro-1H-indole-2-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The hydroxy group enhances its solubility and potential for hydrogen bonding, while the carbonitrile group provides a site for further chemical modification .
Properties
Molecular Formula |
C9H6N2O |
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Molecular Weight |
158.16 g/mol |
IUPAC Name |
5-hydroxy-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c10-5-7-3-6-4-8(12)1-2-9(6)11-7/h1-4,11-12H |
InChI Key |
HPHQOTJKPFMMKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(N2)C#N |
Origin of Product |
United States |
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